molecular formula C22H17N5O4S B10961159 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10961159
M. Wt: 447.5 g/mol
InChI Key: KKXNFZJEEPYFQH-UHFFFAOYSA-N
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Description

2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-nitrophenol.

    Construction of the benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This is typically done through a series of cyclization and condensation reactions involving thiophene, triazole, and pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The nitrophenoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using bases such as sodium hydride or potassium carbonate.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Tetrahydrofuran derivative: Formed by the hydrogenation of the furan ring.

    Substituted derivatives: Formed by the replacement of the nitrophenoxy group with other nucleophiles.

Scientific Research Applications

2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it a candidate for use in organic electronics or photonics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine shares structural similarities with other heterocyclic compounds such as thiazoles, triazoles, and pyrimidines.

Uniqueness

  • The combination of the furan, nitrophenoxy, and benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moieties in a single molecule is unique and may impart distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H17N5O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H17N5O4S/c28-27(29)15-6-2-3-7-16(15)30-11-13-9-10-17(31-13)20-24-21-19-14-5-1-4-8-18(14)32-22(19)23-12-26(21)25-20/h2-3,6-7,9-10,12H,1,4-5,8,11H2

InChI Key

KKXNFZJEEPYFQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)COC6=CC=CC=C6[N+](=O)[O-]

Origin of Product

United States

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